3-氰基肉桂酸

描述

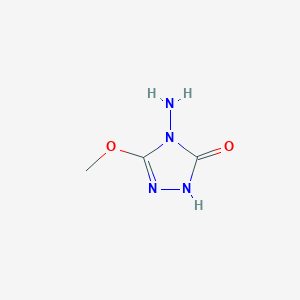

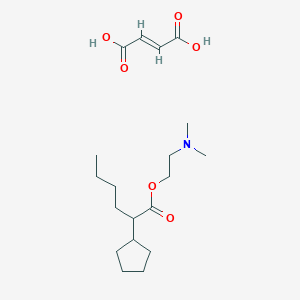

3-Cyanocinnamic acid is a chemical compound that is related to cinnamic acid, a key intermediate in the biosynthesis of numerous plant compounds. It contains a nitrile group attached to the third carbon of the cinnamic acid structure. This compound is of interest due to its potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

The synthesis of derivatives of cinnamic acid, such as 3-cyanocinnamic acid, can be achieved through various chemical reactions. For instance, the synthesis of 3-nitrocinnamic acid, which is closely related to 3-cyanocinnamic acid, involves a condensation reaction using 3-nitrobenzaldehyde, natrium aceticum, and acetic anhydride, followed by a reduction to yield 3-aminocinnamic acid . Although the direct synthesis of 3-cyanocinnamic acid is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of 3-cyanocinnamic acid and its derivatives has been investigated using various spectroscopic techniques. Raman spectroscopy, in particular, has been used to differentiate between isomers such as α-cyano-4-hydroxycinnamic acid and α-cyano-3-hydroxycinnamic acid. This technique helps in understanding the orientation and interactions of functional groups within the molecules . The crystal and molecular structure of related compounds, such as (E)-methyl-α-cyanocinnamate, has been determined using X-ray crystallography, providing insights into the three-dimensional arrangement of atoms in the crystal lattice .

Chemical Reactions Analysis

3-Cyanocinnamic acid exhibits interesting photochemical behavior. It has been observed that the compound undergoes [2 + 2] topochemical cycloadditions, which are temperature-dependent solid-state photochemical reactions. The reactivity of 3-cyanocinnamic acid increases when heated to 130°C, indicating that molecular motion within the crystal plays a significant role in its photoreactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-cyanocinnamic acid derivatives are influenced by their molecular structure. For example, biforked mesogens derived from 3,4-dialkoxycinnamic acid exhibit complex polymorphism, including lamellar and columnar mesophases, as well as nematic and cubic phases. The relationship between polymorphism and molecular structure is a key area of study . Additionally, 4-chloro-α-cyanocinnamic acid has been identified as an efficient matrix for the detection of cyanocobalamin in foodstuffs using matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS), highlighting the importance of substituent effects on the properties of cinnamic acid derivatives .

科学研究应用

Cancer Treatment

- Scientific Field: Oncology .

- Application Summary: 3-Cyanocinnamic acid derivatives have been synthesized and evaluated as potential anticancer agents . These derivatives have shown enhanced cancer cell proliferation inhibition properties when compared to the parent monocarboxylate transporter (MCT) inhibitor cyano-hydroxycinnamic acid (CHC) .

- Methods of Application: The derivatives were synthesized and their effects were studied in vitro. The lead derivatives 2a and 2b were found to have significant effects on both metabolic pathways .

- Results: The lead derivatives 2a and 2b lead to significant effects on both metabolic pathways. In vivo systemic toxicity and efficacy studies in colorectal cancer cell WiDr tumor xenograft demonstrate that candidate compounds are well tolerated and exhibit good single agent anticancer efficacy properties .

Topochemical Reactions

- Scientific Field: Chemistry .

- Application Summary: The topochemical [2 + 2] photoreactivity of 3-cyanocinnamic acid is used in temperature-dependent solid-state photochemical reactions .

- Methods of Application: The seeming difference in the topochemical [2 + 2] photoreactivity of 3-cyanocinnamic acid and 4-cyanocinnamic acid is caused by differing degrees of ease of molecular motion in the crystals .

- Results: The unreactive 3-cyanocinnamic acid becomes reactive when heated to 130 °C .

安全和危害

属性

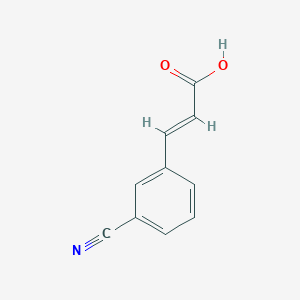

IUPAC Name |

(E)-3-(3-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYFZKRRQZYAJI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanocinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

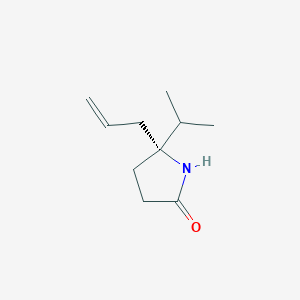

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)